N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-16(14-6-9-21-12-14)17-7-8-19-11-15(10-18-19)13-4-2-1-3-5-13/h1-6,9-12H,7-8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCWNXAPVMAHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization.
Attachment of the ethyl linker: The pyrazole derivative is then reacted with an appropriate ethylating agent under basic conditions to introduce the ethyl linker.
Formation of the furan ring: The final step involves the reaction of the ethyl-linked pyrazole with a furan-3-carboxylic acid derivative under amide coupling conditions, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The phenyl group on the pyrazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated or nitrated phenyl-pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications
The compound has been studied for its potential as a bioactive molecule with various therapeutic applications. Its unique structural features allow it to interact with specific molecular targets, making it a candidate for drug development. Research indicates that pyrazole derivatives can exhibit:
- Antimicrobial Properties : N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide has shown promising antimicrobial activity against various pathogens. For example, studies have demonstrated significant inhibition zones against bacteria such as E. coli and Staphylococcus aureus.
| Compound | Target Microorganism | Inhibition Zone (mm) |
|---|---|---|
| Test Compound | E. coli | 30 |
| Test Compound | Staphylococcus aureus | 28 |
| Standard Drug | Streptomycin | 25 |
- Anti-inflammatory Effects : The compound's mechanism of action may involve the inhibition of enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases.
Case Studies
Recent studies have highlighted the anti-inflammatory and analgesic properties of pyrazole derivatives. For instance, compounds similar to this compound have been tested in animal models for their effectiveness in reducing swelling and pain, demonstrating comparable effects to established anti-inflammatory drugs like aspirin .
Biological Research
Biological Activity
The compound is under investigation for its role as a probe in biological research, particularly in studying enzyme activities and receptor interactions. Its ability to modulate biological pathways makes it valuable for understanding complex biological processes.
Mechanism of Action
The interaction of this compound with specific enzymes or receptors may involve non-covalent interactions such as hydrogen bonding and π-π stacking, which are critical for its biological activity .
Materials Science
Synthesis of Novel Materials
this compound can serve as a building block for the synthesis of new materials with unique electronic or optical properties. The incorporation of pyrazole and furan moieties into material science applications is an area of growing interest due to their potential in developing advanced functional materials.
Mechanism of Action
The mechanism of action of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can act as a bioisostere for various functional groups, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The furan ring may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
2-Methyl-N-(1-(4-(Trifluoromethyl)benzyl)-1H-indazol-3-yl)furan-3-carboxamide
- Structure : This compound replaces the pyrazole-ethyl group of the target molecule with an indazole ring and a 4-(trifluoromethyl)benzyl substituent. The furan-3-carboxamide core is retained but includes a methyl group at position 2.
- Biological Activity : Exhibits potent fascin inhibition with an IC50 of 0.2 µM, highlighting the importance of the trifluoromethyl group for enhanced lipophilicity and target binding .
N-[4-(Diethylamino)phenyl]-5-methyl-2-(5-methylisoxazol-3-yl)furan-3-carboxamide
- Structure: Features a 5-methylisoxazole substituent on the furan ring and a diethylaminophenyl group.
- Synthetic Accessibility : Prepared using HBTU/DIPEA-mediated coupling with a 75% yield, demonstrating the feasibility of introducing bulky substituents on the furan ring .
- Physicochemical Properties: The diethylamino group likely improves solubility, a critical factor for bioavailability.
Pyrazole-Containing Analogues
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structure : Shares a pyrazole core but incorporates a chromen-4-one and sulfonamide group.
- Synthetic Challenges : Requires multi-step synthesis with a lower yield (28%), indicating complexity in introducing polyaromatic systems .
Key Research Findings and Data
Crystallographic and Hydrogen-Bonding Analysis
- The crystal structure of N-[3-(5-Oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-ylamino)phenyl]furan-3-carboxamide (Mr = 408.44) reveals intramolecular hydrogen bonds between the furan carbonyl and adjacent NH groups, stabilizing the planar conformation . This suggests that the target compound’s pyrazole N-H may similarly participate in key interactions.
Discussion of Structural Modifications and Activity
- Pyrazole vs.
- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance potency, while hydrophilic groups (e.g., diethylamino in ) improve solubility.
- Synthetic Feasibility : HBTU/DIPEA-mediated couplings (as in ) are reliable for furan-3-carboxamide derivatives, though steric hindrance from substituents can reduce yields.
Biological Activity
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by a furan ring, a pyrazole ring, and an amide functional group. The molecular formula is , with a molecular weight of 281.31 g/mol. Its unique structural arrangement allows for diverse interactions within biological systems, potentially enhancing its therapeutic efficacy.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 281.31 g/mol |
| CAS Number | 2034351-55-6 |
1. Antiinflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In various in vitro studies, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce swelling in animal models. For instance, in acute inflammatory models, it displayed a remarkable inhibitory effect on hind paw swelling comparable to standard anti-inflammatory drugs like diclofenac sodium .
2. Analgesic Effects
The compound has also demonstrated analgesic properties in several studies. It interacts with pain pathways and may modulate pain perception through inhibition of specific receptors involved in pain signaling. This makes it a candidate for further exploration as a non-opioid analgesic.
3. Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor activity. It has been evaluated against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. The structure-activity relationship (SAR) indicates that the presence of the pyrazole moiety is crucial for its cytotoxic effects against tumor cells .
Case Study 1: Anti-inflammatory Activity
In a study conducted by Sivaramakarthikeyan et al., the compound was tested on acute inflammatory models in rats. The results indicated a significant reduction in paw edema compared to control groups, suggesting its potential as an effective anti-inflammatory agent .
Case Study 2: Antitumor Efficacy
A separate investigation assessed the cytotoxic effects of this compound on human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values obtained were promising, indicating that the compound could inhibit cell growth effectively at low concentrations .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Pyrazole Ring : Reacting phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound.
- Attachment of Ethyl Linker : The pyrazole derivative is reacted with an ethyl halide.
- Furan Ring Formation : Cyclization reactions are employed to introduce the furan ring.
- Amide Formation : Finally, the introduction of the carboxamide group is achieved through reaction with an amine.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide, and how can yield/purity be improved?
- Methodology :
- Stepwise synthesis : Combine furan-3-carboxylic acid derivatives with pyrazole-containing amines via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF under nitrogen .
- Catalytic optimization : Use Pd(OAc)₂ with phosphine ligands (e.g., XPhos) in tert-butanol/toluene mixtures to enhance cross-coupling efficiency (reflux at 90°C for 4–6 hours) .
- Purification : Employ flash chromatography (hexane/ethyl acetate gradients) and recrystallization (methanol/diethyl ether) to achieve >95% purity .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- Techniques :
- X-ray crystallography : Resolve bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., 54.5° between aromatic rings) to confirm spatial arrangement .
- NMR analysis : Use - and -NMR to identify key signals (e.g., furan C=O at δ 160.9 ppm; pyrazole NH at δ 11.03 ppm) .
- HRMS : Validate molecular mass (e.g., [M+H]⁺ at m/z 254.0926) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Approach :
- SAR studies : Compare substituent effects using analogs (e.g., replacing phenyl with fluorophenyl reduces IC₅₀ by 30% in kinase assays) .
- Target profiling : Screen against panels of enzymes (e.g., p38 MAP kinase, COX-2) to isolate mechanism-specific activity .
- Meta-analysis : Cross-reference bioactivity datasets (e.g., ChEMBL, PubChem) to identify outliers due to assay variability .
Q. What strategies are recommended for studying interactions between this compound and biological macromolecules?
- Methods :
- Molecular docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., ∆G = -9.2 kcal/mol for p38 MAP kinase) .
- SPR/BLI : Quantify binding kinetics (e.g., = 12 nM) using surface plasmon resonance or bio-layer interferometry .
- Cellular thermal shift assays (CETSA) : Validate target engagement in live cells by monitoring protein stabilization .
Q. How do structural modifications (e.g., furan vs. thiophene substitution) impact solubility and bioavailability?
- Case Study :
- LogP comparison : Furan derivatives (LogP = 2.1) exhibit higher aqueous solubility than thiophene analogs (LogP = 3.4) due to reduced hydrophobicity .
- Bioavailability : Methylation of the pyrazole NH improves metabolic stability (t₁/₂ > 6 hours in liver microsomes) .
Comparative Analysis
Q. How does this compound compare to its closest structural analogs in terms of activity?
- Key Findings :
| Compound | Core Modifications | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| Target compound | Furan-3-carboxamide, pyrazole | p38 MAP kinase: 18 nM | |
| N-(4-fluorophenyl) analog | Fluorophenyl substitution | COX-2: 42 nM | |
| Thiophene derivative | Furan → thiophene | Antiviral (HCV): 0.8 µM |
Data Reproducibility and Validation
Q. What experimental controls are essential to ensure reproducibility in kinase inhibition assays?
- Protocol :
- Use ATP concentration gradients (1–10 mM) to account for competitive binding .
- Include staurosporine as a positive control (IC₅₀ = 2 nM for p38 MAP kinase) .
- Validate via orthogonal assays (e.g., Western blot for phospho-protein quantification) .
Future Directions
Q. What unexplored applications are suggested by this compound’s physicochemical profile?
- Potential :
- Photodynamic therapy : Furan’s π-conjugation enables light-activated ROS generation .
- PROTAC development : Carboxamide linker compatibility for targeted protein degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
